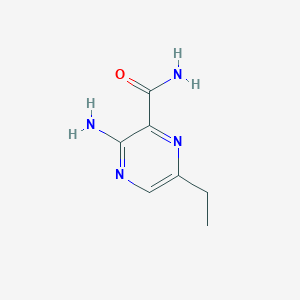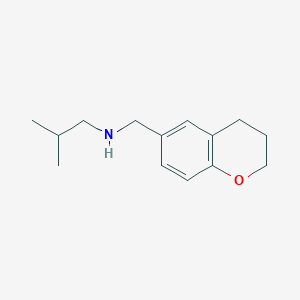
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a chromenyl group attached to an amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine typically involves the reaction of 3,4-dihydro-2H-chromen-6-ylmethyl chloride with 2-methylpropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The chromenyl group can be reduced to form dihydro derivatives.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Imines or nitriles.
Reduction: Dihydro derivatives.
Substitution: Amides or other substituted amine derivatives.
Applications De Recherche Scientifique
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chromenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-Dihydro-2H-chromen-6-ylmethyl)amine hydrochloride
- (2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride
- (2-Methyl-1-benzofuran-7-yl)amine hydrochloride
Uniqueness
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine is unique due to its specific combination of a chromenyl group and an amine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-11(2)9-15-10-12-5-6-14-13(8-12)4-3-7-16-14/h5-6,8,11,15H,3-4,7,9-10H2,1-2H3 |
Clé InChI |
KGLDYYNAKVZFSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCC1=CC2=C(C=C1)OCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



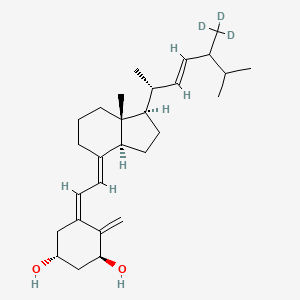
![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13859439.png)
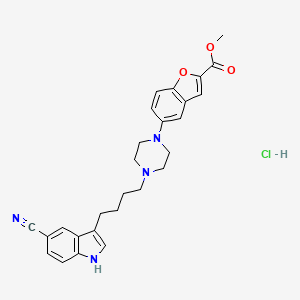


![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)

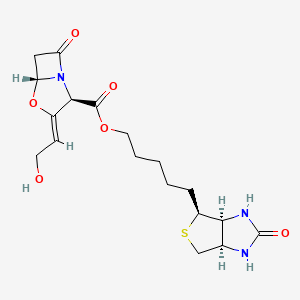
![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
